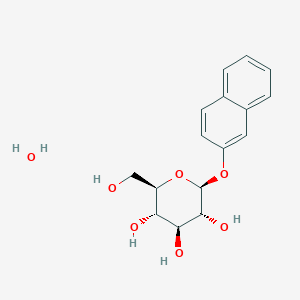
2-Naphthyl B-D-glucopyranoside monohydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthyl B-D-glucopyranoside monohydrate is a synthetic sugar analog known for its non-toxic properties. It is widely used in scientific research due to its versatility in exploring sugar transport, membrane dynamics, and receptor-ligand interactions within cells . This compound has a molecular formula of C16H18O6•H2O and a molecular weight of 324.33 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthyl B-D-glucopyranoside monohydrate typically involves the glycosylation of 2-naphthol with a suitable glucosyl donor under acidic or basic conditions. Commonly used glucosyl donors include glucosyl bromide or glucosyl chloride. The reaction is often catalyzed by a Lewis acid such as boron trifluoride etherate or a base like sodium hydroxide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
化学反应分析
Types of Reactions
2-Naphthyl B-D-glucopyranoside monohydrate undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by β-glycosidases, resulting in the cleavage of the glycosidic bond to form 2-naphthol and glucose.
Oxidation: Can be oxidized to form corresponding quinones under specific conditions.
Substitution: The naphthyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: β-glycosidases in aqueous buffer solutions.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products
Hydrolysis: 2-naphthol and glucose.
Oxidation: Quinones.
Substitution: Substituted naphthyl derivatives.
科学研究应用
2-Naphthyl B-D-glucopyranoside monohydrate has a wide range of applications in scientific research:
作用机制
The mechanism of action of 2-Naphthyl B-D-glucopyranoside monohydrate involves its hydrolysis by β-glycosidases, leading to the release of 2-naphthol and glucose. This hydrolysis reaction is crucial for studying enzyme kinetics and glycosidase activity. The compound’s fluorescent properties allow it to be used as a probe for monitoring various cellular processes .
相似化合物的比较
Similar Compounds
6-Bromo-2-naphthyl B-D-glucopyranoside: Used as a substrate for β-glycosidases and forms an insoluble colored product upon hydrolysis.
4-Methylumbelliferyl B-D-glucopyranoside: Another glycosidase substrate used in enzyme assays.
Phenolphthalein B-D-glucuronide: Utilized in similar applications for studying glycosidase activity.
Uniqueness
2-Naphthyl B-D-glucopyranoside monohydrate is unique due to its non-toxic nature and versatility as a fluorescent probe. Its ability to explore sugar transport, membrane dynamics, and receptor-ligand interactions within cells makes it a valuable tool in various fields of scientific research .
属性
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-naphthalen-2-yloxyoxane-3,4,5-triol;hydrate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O6.H2O/c17-8-12-13(18)14(19)15(20)16(22-12)21-11-6-5-9-3-1-2-4-10(9)7-11;/h1-7,12-20H,8H2;1H2/t12-,13-,14+,15-,16-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFPMJKVBHWMQGT-DNJQXARPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OC3C(C(C(C(O3)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C=C(C=CC2=C1)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O.O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(2S)-2-amino-3-[4-[4-[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]phenyl]phenyl]propanoic acid](/img/structure/B7909364.png)
![(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(furan-2-yl)amino]propanoic acid](/img/structure/B7909368.png)
![(2S)-2-[[(E)-3-(9H-fluoren-9-ylmethoxy)-3-oxo-1-phenylprop-1-en-2-yl]amino]propanoic acid](/img/structure/B7909372.png)
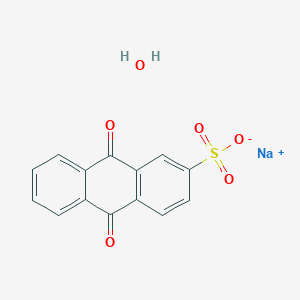
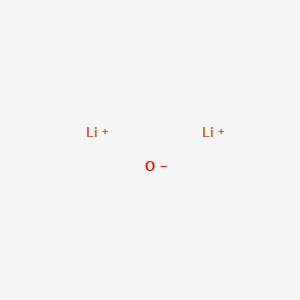
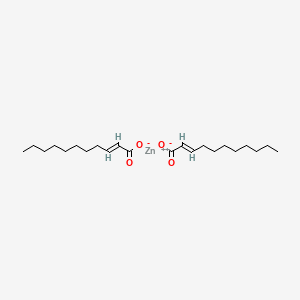
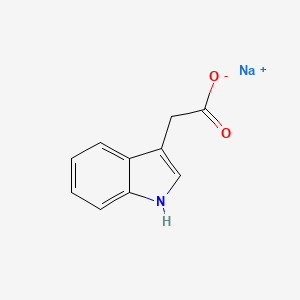
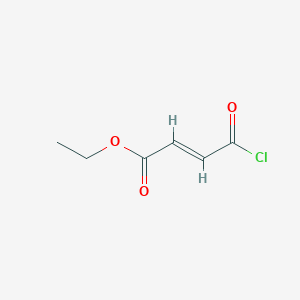
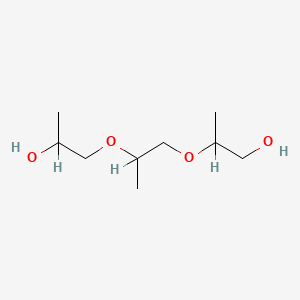
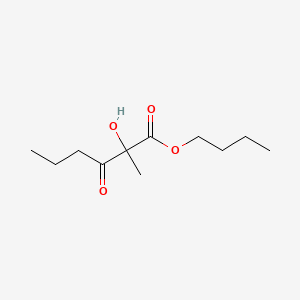
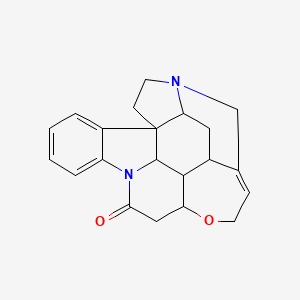
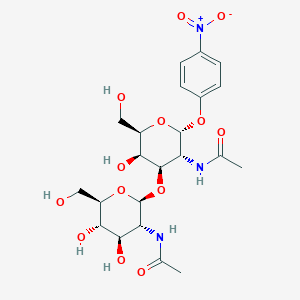
![(3S,5R,6S)-2-(hydroxymethyl)-6-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]oxane-3,4,5-triol](/img/structure/B7909447.png)
![5-[(2R,3S,5S)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxypentanoic acid](/img/structure/B7909452.png)
